beta-Endorphin (18-31) (human)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

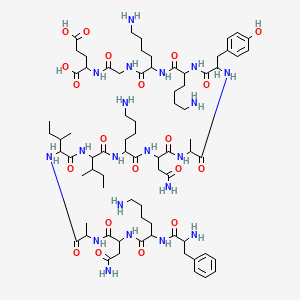

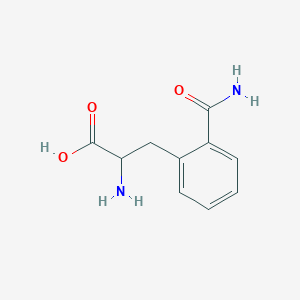

β-Endorphine (18-31) (humaine) est un fragment peptidique dérivé de la molécule de β-endorphine plus grande, qui est un neuropeptide opioïde endogène et une hormone peptidique. La β-endorphine est produite dans certains neurones du système nerveux central et du système nerveux périphérique. Elle est l'une des trois endorphines produites chez l'homme, les autres étant l'α-endorphine et la γ-endorphine . La β-endorphine est connue pour ses puissants effets analgésiques et son rôle dans le stress, le comportement et la fonction du système immunitaire .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de la β-Endorphine (18-31) (humaine) implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus implique les étapes suivantes :

Chargement de la résine : Le premier acide aminé est attaché à la résine.

Déprotection : Le groupe protecteur sur l'acide aminé est retiré.

Couplage : Le prochain acide aminé de la séquence est activé et couplé à la chaîne peptidique croissante.

Répétition : Les étapes 2 et 3 sont répétées jusqu'à l'obtention de la séquence peptidique souhaitée.

Clivage : Le peptide complété est clivé de la résine et purifié.

Méthodes de production industrielle

La production industrielle de β-Endorphine (18-31) (humaine) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et le rendement. Le processus implique des mesures rigoureuses de contrôle qualité pour garantir la pureté et la cohérence du produit final .

Analyse Des Réactions Chimiques

Types de réactions

La β-Endorphine (18-31) (humaine) peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau des résidus de méthionine, conduisant à la formation de sulfoxyde de méthionine.

Réduction : Les ponts disulfure au sein du peptide peuvent être réduits en thiols libres.

Substitution : Les résidus d'acides aminés peuvent être substitués pour créer des analogues ayant des propriétés différentes.

Réactifs et conditions courantes

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou autres agents réducteurs.

Substitution : Dérivés d'acides aminés spécifiques et réactifs de couplage.

Principaux produits formés

Oxydation : Peptides contenant du sulfoxyde de méthionine.

Réduction : Peptides avec des groupes thiol libres.

Substitution : Analogues peptidiques avec des séquences d'acides aminés modifiées.

Applications de la recherche scientifique

La β-Endorphine (18-31) (humaine) a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme peptide modèle pour l'étude des techniques de synthèse et de modification des peptides.

Biologie : Étudiée pour son rôle dans la signalisation cellulaire et les interactions avec les récepteurs.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans la gestion de la douleur, la réduction du stress et la modulation immunitaire.

Industrie : Utilisée dans le développement de médicaments et d'outils de diagnostic à base de peptides

Mécanisme d'action

La β-Endorphine (18-31) (humaine) exerce ses effets principalement par son interaction avec les récepteurs opioïdes, en particulier le récepteur mu-opioïde. Lors de sa liaison à ces récepteurs, elle active les voies de signalisation intracellulaires qui conduisent à des effets analgésiques et anti-inflammatoires. Le peptide influence également la libération de neurotransmetteurs et module l'activité des cellules immunitaires .

Applications De Recherche Scientifique

Beta-Endorphin (18-31) (human) has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling and receptor interactions.

Medicine: Explored for its potential therapeutic effects in pain management, stress reduction, and immune modulation.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mécanisme D'action

Beta-Endorphin (18-31) (human) exerts its effects primarily through its interaction with opioid receptors, particularly the mu-opioid receptor. Upon binding to these receptors, it activates intracellular signaling pathways that lead to analgesic and anti-inflammatory effects. The peptide also influences the release of neurotransmitters and modulates immune cell activity .

Comparaison Avec Des Composés Similaires

Composés similaires

α-Endorphine : Autre peptide opioïde endogène ayant des effets similaires, mais moins puissants.

γ-Endorphine : Similaire à la β-endorphine, mais avec des propriétés de liaison aux récepteurs distinctes.

Enképhalines : Petits peptides opioïdes ayant des fonctions qui se chevauchent

Unicité

La β-Endorphine (18-31) (humaine) est unique en raison de sa séquence spécifique et de son interaction puissante avec les récepteurs mu-opioïdes. Cela la rend particulièrement efficace dans la modulation de la douleur et la réponse au stress par rapport aux autres peptides opioïdes endogènes .

Propriétés

IUPAC Name |

2-[[2-[[6-amino-2-[[6-amino-2-[[2-[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[2-[[4-amino-2-[[6-amino-2-[(2-amino-3-phenylpropanoyl)amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H122N20O20/c1-7-41(3)61(95-74(113)62(42(4)8-2)94-64(103)44(6)85-71(110)56(39-58(82)98)92-68(107)50(23-13-17-33-77)87-65(104)48(80)36-45-20-10-9-11-21-45)73(112)90-52(25-15-19-35-79)69(108)93-55(38-57(81)97)70(109)84-43(5)63(102)91-54(37-46-26-28-47(96)29-27-46)72(111)89-51(24-14-18-34-78)67(106)88-49(22-12-16-32-76)66(105)83-40-59(99)86-53(75(114)115)30-31-60(100)101/h9-11,20-21,26-29,41-44,48-56,61-62,96H,7-8,12-19,22-25,30-40,76-80H2,1-6H3,(H2,81,97)(H2,82,98)(H,83,105)(H,84,109)(H,85,110)(H,86,99)(H,87,104)(H,88,106)(H,89,111)(H,90,112)(H,91,102)(H,92,107)(H,93,108)(H,94,103)(H,95,113)(H,100,101)(H,114,115) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVYNMXVAYKDHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H122N20O20 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1623.9 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(9E,12E,15E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide](/img/structure/B12317894.png)

![[3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12317900.png)

![2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one](/img/structure/B12317929.png)

![Methyl 2-[(6-o-pentopyranosylhexopyranosyl)oxy]benzoate](/img/structure/B12317931.png)

![2-[3-(3-Fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B12317976.png)

![[2-[2,4b,8,8-tetramethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate](/img/structure/B12317983.png)